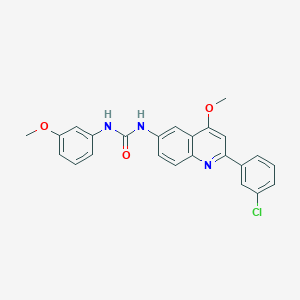
1-(2-(3-Chlorophenyl)-4-methoxyquinolin-6-yl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3-Chlorophenyl)-4-methoxyquinolin-6-yl)-3-(3-methoxyphenyl)urea, also known as CPMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPMQ belongs to the family of quinoline derivatives, which have been known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects
- A study reported the synthesis and biological evaluation of novel compounds, including urea derivatives, for their antiproliferative effects against various cancer cell lines. Urea derivatives showed moderate to strong activity against breast carcinoma MCF-7 cell line and others. The study highlights the potential of these compounds in the development of cancer drugs, with one derivative showing promising results for breast carcinoma treatment (Perković et al., 2016).
Antimicrobial Activity
- Another study synthesized isoquinoline and quinazoline urea derivatives, which were found to bind to human adenosine A(3) receptors. This research suggests potential antimicrobial applications of such compounds, with certain derivatives exhibiting significant antimicrobial activities (van Muijlwijk-Koezen et al., 2000).
Corrosion Inhibition
- Urea derivatives have been studied for their role as corrosion inhibitors. A specific study focused on the inhibition effect of certain urea compounds on mild steel corrosion in acid solutions. These compounds showed good performance as inhibitors, demonstrating their potential application in protecting metals against corrosion (Bahrami & Hosseini, 2012).
Optical and Structural Properties
- Urea derivatives have been investigated for their nonlinear optical properties. A study on bis-chalcone derivatives doped in polymer matrices revealed significant optical limiting behavior and second harmonic generation efficiencies, suggesting their potential in optical applications (Shettigar et al., 2006).
Photodegradation and Hydrolysis
- The photodegradation and hydrolysis behaviors of certain substituted urea pesticides in water were analyzed in a study. The findings contribute to understanding the environmental fate and degradation processes of such chemicals, which is essential for assessing their ecological impact (Gatidou & Iatrou, 2011).
Eigenschaften
IUPAC Name |
1-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-30-19-8-4-7-17(12-19)26-24(29)27-18-9-10-21-20(13-18)23(31-2)14-22(28-21)15-5-3-6-16(25)11-15/h3-14H,1-2H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAVDGGUPYCSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)
![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)
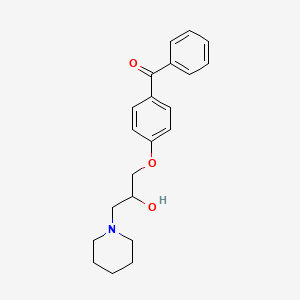

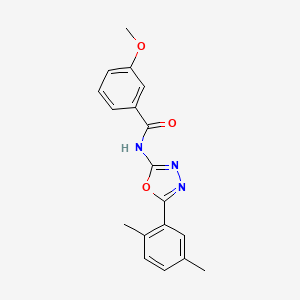
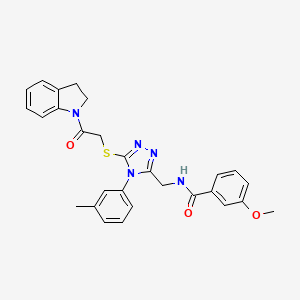
![Methyl 3-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2916251.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2916254.png)
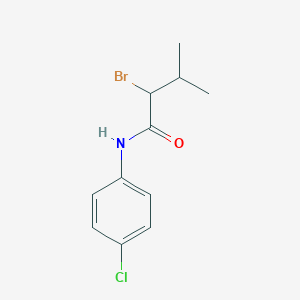

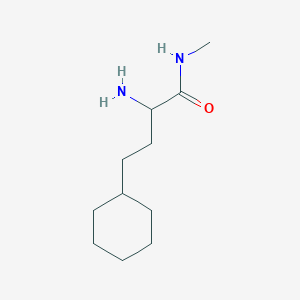
![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)